N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine” is a compound that belongs to the class of thioxopyrimidines . Thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .
Scientific Research Applications
Synthesis and Characterization
The scientific exploration and utilization of N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine extend across various domains, primarily focusing on its synthesis, structural characterization, and potential biological activities. This compound, belonging to the class of thieno[3,2-d]pyrimidines, has been studied for its synthesis through intricate chemical processes, revealing its diverse applications in medicinal chemistry and materials science.
Chemical Synthesis : One of the pivotal research areas is the chemical synthesis of substituted thieno[2,3-d]pyrimidines, where compounds like N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine are synthesized through various innovative methods. These methods include reactions of ethyl 5-amino-2-substituted thieno[2, 3-d]pyrimidine-6carboxylates with different reagents to create a wide range of thieno[2,3-d]pyrimidine derivatives with potential pharmacological properties (Tumkyavichius, 1995).
Structural Characterization : The structural characterization of these compounds is another significant aspect of their scientific research applications. Studies involving X-ray diffraction and spectroscopic methods provide detailed insights into the molecular structure, aiding in understanding the compound's reactivity and potential interactions with biological targets. For instance, the complete crystal structure of similar thieno[3,2-d]pyrimidin-4-amines has been determined, offering a foundation for designing kinase inhibitors and other therapeutic agents (Guillon et al., 2013).
Biological Activity : The antimicrobial and antifungal activities of synthesized tricyclic compounds, including those similar to N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, have been a focal point of research. These studies aim to develop new therapeutic agents against various bacterial and fungal pathogens, with some compounds showing significant activity against strains like Bacillus subtilis and Escherichia coli (Mittal et al., 2011).
Pharmacological Potential : Research on thieno[3,2-d]pyrimidine derivatives extends into their pharmacological potential, exploring their use as inhibitors for specific enzymes and receptors. This exploration is crucial for developing new drugs with targeted therapeutic effects, especially in the fields of cancer therapy, infectious diseases, and neurodegenerative disorders.
properties
IUPAC Name |
4-ethylsulfanyl-11,13-dimethyl-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S2/c1-5-7-17-14-13-12(19-16(20-14)21-6-2)11-9(3)8-10(4)18-15(11)22-13/h5,8H,1,6-7H2,2-4H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQWWLDAVDAVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=N1)NCC=C)SC3=C2C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.